![molecular formula C21H21ClN2O4S B4109620 1-tert-butyl-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-chlorobenzoate](/img/structure/B4109620.png)
1-tert-butyl-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-chlorobenzoate
Overview
Description
1-tert-butyl-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-chlorobenzoate (also known as BAY 41-2272) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
1-tert-butyl-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-chlorobenzoate has been studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, pulmonary hypertension, and cancer. In cardiovascular diseases, this compound has been found to increase the levels of cyclic guanosine monophosphate (cGMP), leading to vasodilation and improved blood flow. In pulmonary hypertension, this compound has been shown to inhibit the proliferation of smooth muscle cells and improve pulmonary arterial hypertension. In cancer, this compound has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of 1-tert-butyl-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-chlorobenzoate involves the activation of soluble guanylate cyclase (sGC) and the subsequent increase in cGMP levels. This leads to vasodilation, inhibition of smooth muscle cell proliferation, and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-tert-butyl-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-chlorobenzoate has been shown to have various biochemical and physiological effects. In cardiovascular diseases, this compound leads to vasodilation and improved blood flow. In pulmonary hypertension, this compound inhibits smooth muscle cell proliferation and improves pulmonary arterial hypertension. In cancer, this compound inhibits tumor growth and induces apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 1-tert-butyl-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-chlorobenzoate in lab experiments is its ability to activate sGC and increase cGMP levels, leading to various therapeutic effects. However, one limitation is that this compound may have off-target effects and may not be specific to the intended target.
Future Directions
There are several future directions for research on 1-tert-butyl-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-chlorobenzoate. One direction is to study the potential therapeutic applications of this compound in other diseases, such as diabetes and neurodegenerative diseases. Another direction is to investigate the potential use of this compound in combination with other drugs for improved therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential off-target effects.
properties
IUPAC Name |
[4-(benzenesulfonyl)-2-tert-butyl-5-methylpyrazol-3-yl] 4-chlorobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O4S/c1-14-18(29(26,27)17-8-6-5-7-9-17)19(24(23-14)21(2,3)4)28-20(25)15-10-12-16(22)13-11-15/h5-13H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDYQKIXKIEHQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)Cl)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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